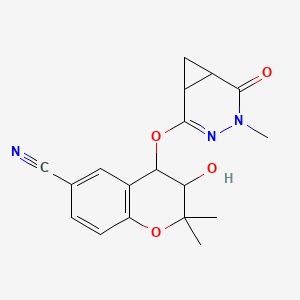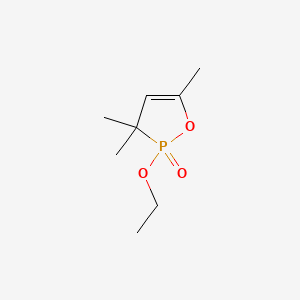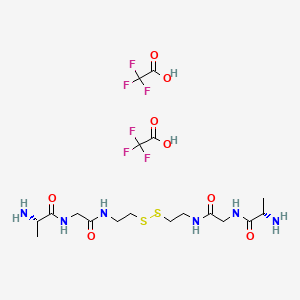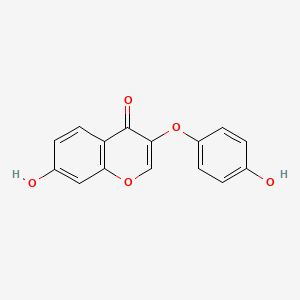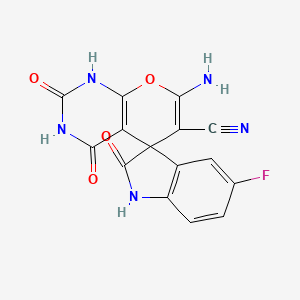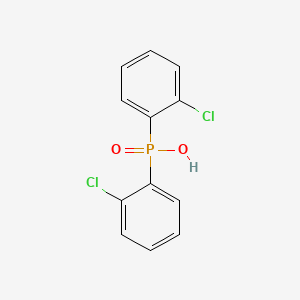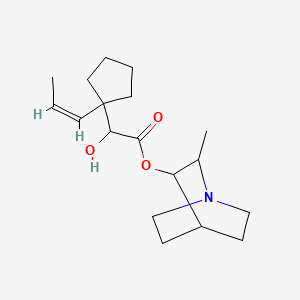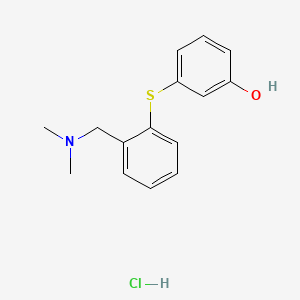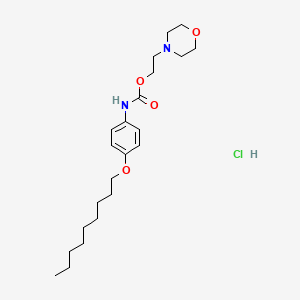
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C22H36N2O4·HCl . This compound is notable for its unique structure, which includes a carbamic acid ester linked to a morpholinoethyl group and a nonyloxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 4-(nonyloxy)phenyl isocyanate with 2-(morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or morpholino groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity and modulation of protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but lacks the nonyloxy and morpholino groups.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a nonyloxy group.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Features a chlorophenyl group instead of a nonyloxy group.
Uniqueness
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its combination of a nonyloxyphenyl group and a morpholinoethyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
112923-08-7 |
|---|---|
Fórmula molecular |
C22H37ClN2O4 |
Peso molecular |
429.0 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(4-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O4.ClH/c1-2-3-4-5-6-7-8-16-27-21-11-9-20(10-12-21)23-22(25)28-19-15-24-13-17-26-18-14-24;/h9-12H,2-8,13-19H2,1H3,(H,23,25);1H |
Clave InChI |
AXPKKZAVKGPDMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



